molecular formula C13H17N3O B2455386 N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 1185393-44-5

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Cat. No.: B2455386
CAS No.: 1185393-44-5
M. Wt: 231.299
InChI Key: YZLSLXCEEQKHRW-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound with a complex structure that includes an imidazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of 2-ethyl-6-methylaniline with an appropriate imidazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxylic acid, while reduction may produce this compound derivatives with different functional groups.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: A chloroacetanilide herbicide with a similar structural motif.

    N-(2-ethyl-6-methylphenyl)alanine: A precursor in the synthesis of chiral herbicides.

    N-(2-ethyl-6-methylphenyl)hydroxylamine: An intermediate in the degradation of acetochlor.

Uniqueness

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is unique due to its specific imidazole and carboxamide functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-10-6-4-5-9(2)11(10)16-13(17)12-14-7-8-15-12/h4-6H,3,7-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLSLXCEEQKHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=NCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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